Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a 4-chlorophenyl group at position 3 and a 2-chloro-5-nitrobenzamido substituent at position 3. Its structural complexity arises from the fused thiophene-pyridazine core, functionalized with electron-withdrawing groups (chloro, nitro) and ester moieties, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N4O6S/c1-2-34-22(31)18-15-10-35-20(25-19(29)14-9-13(28(32)33)7-8-16(14)24)17(15)21(30)27(26-18)12-5-3-11(23)4-6-12/h3-10H,2H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLZNWMNBNTTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and nitro groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Amidation reaction: The benzamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 3 (aryl group) and 5 (amino/amido group). These modifications significantly impact electronic properties, solubility, and biological activity.
Key Observations :
- Electron-withdrawing vs.
- Amido vs. amino groups: The 2-chloro-5-nitrobenzamido substituent introduces steric bulk and strong electron-withdrawing effects (Cl, NO₂), which may reduce solubility in polar solvents but enhance binding affinity through hydrogen bonding or π-π stacking in biological targets .
Physicochemical Properties
- Solubility : The nitro group in the target compound increases polarity but is offset by the chloro substituents, resulting in moderate solubility in DMSO or dichloromethane.
- Stability : Nitro groups may confer oxidative stability but could pose challenges in reducing environments .
Biological Activity
Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[3,4-d]pyridazine core, which is significant for its pharmacological properties. The molecular formula is with a molecular weight of 382.8 g/mol. The presence of chloro and nitro substituents suggests potential reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O5S |
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | This compound |
| SMILES | CCC1=CC(=C(S1)NC(=O)C2=C(C=CC(=C2)N+[O-])Cl)C(=O)OCC |
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of such compounds against various bacterial strains, suggesting that the nitro group may play a crucial role in enhancing this activity through the formation of reactive intermediates that disrupt microbial cell functions .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death in tumor cells .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest it can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. This inhibition may be attributed to the compound's ability to bind to active sites through non-covalent interactions facilitated by its aromatic and heterocyclic structures .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Reactive Intermediate Formation : The reduction of the nitro group can lead to the formation of reactive species that interact with cellular macromolecules.
- Enzyme Interaction : The compound may competitively inhibit enzymes by mimicking substrate structures or binding to allosteric sites.
- Cellular Uptake : Its lipophilicity allows for efficient cellular uptake, enhancing its bioavailability and therapeutic efficacy.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Activity : A comparative analysis showed that derivatives with similar structures exhibited varying degrees of effectiveness against E. coli and S. aureus, with this compound showing superior inhibition rates compared to controls .
- Cancer Cell Line Study : In a recent investigation involving human breast cancer cell lines (MCF-7), the compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[3,4-d]pyridazine core in this compound?
The synthesis typically involves multi-step heterocyclic assembly. A plausible route includes:
- Step 1 : Condensation of a substituted thiophene precursor with hydrazine derivatives to form the pyridazine ring.
- Step 2 : Introduction of the 2-chloro-5-nitrobenzamido group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
- Step 3 : Esterification at the 1-position using ethyl chloroformate in the presence of a base (e.g., triethylamine). Key intermediates should be characterized by -NMR and LC-MS to confirm regioselectivity .
Q. How can researchers validate the structural configuration of the 3-(4-chlorophenyl) substituent?
- X-ray crystallography : Resolve spatial arrangement, particularly if steric hindrance or π-stacking is suspected (e.g., single-crystal data collection at 298 K with R factor <0.06) .
- NOESY NMR : Detect proximity between the 4-chlorophenyl protons and adjacent groups to confirm substitution patterns .
Q. What analytical methods are critical for assessing purity and stability?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor degradation products at 254 nm .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition >200°C suggests suitability for high-temperature reactions) .
Advanced Research Questions
Q. How can conflicting 13C^{13}C13C-NMR data for the 4-oxo group be resolved?
Discrepancies in carbonyl chemical shifts (~170–180 ppm) may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria by observing peak splitting at low temperatures.
- Computational Modeling : Compare DFT-calculated shifts (e.g., B3LYP/6-31G*) with experimental data to assign tautomeric forms .
Q. What experimental design principles optimize yield in the final coupling step?
- Design of Experiments (DoE) : Use a fractional factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that >80% yield is achieved at 60°C in DMF with 10 mol% CuI .
- In-situ IR Monitoring : Track reaction progress by observing carbonyl stretching frequencies (~1650 cm) to minimize side reactions .
Q. How do electronic effects of the 2-chloro-5-nitrobenzamido group influence reactivity?
- Hammett Analysis : The nitro group’s electron-withdrawing nature increases electrophilicity at the amide carbonyl, facilitating nucleophilic attack. Substituent constants () correlate with reaction rates in SNAr mechanisms .
- DFT Calculations : Frontier molecular orbital (FMO) analysis predicts LUMO localization at the nitrobenzamido moiety, guiding regioselective modifications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points?
Variations (e.g., 180–190°C) may stem from polymorphic forms or impurities. Mitigation steps:
- DSC Analysis : Identify endothermic peaks corresponding to polymorph transitions.
- Recrystallization Screening : Test solvents (e.g., ethanol vs. DMSO) to isolate the thermodynamically stable form .
Q. Why might biological activity data vary across studies despite identical synthetic protocols?
- Metastable Conformers : Use circular dichroism (CD) spectroscopy to detect conformational changes in solution.
- Aggregation Effects : Dynamic light scattering (DLS) can identify nanoaggregates (>100 nm) that alter bioactivity profiles .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
